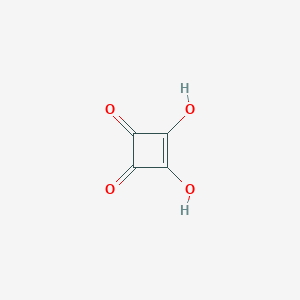

3,4-Dihydroxy-3-cyclobutene-1,2-dione

Cat. No. B022372

Key on ui cas rn:

2892-51-5

M. Wt: 114.06 g/mol

InChI Key: PWEBUXCTKOWPCW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04524219

Procedure details

Methyl squarate 0.64 grams, 5 millimoles, prepared as described in the Journal American Chemical Society, Vol. 88, pp. 1533-1536 (1966) was placed in a 100 milliliter 3-neck flask containing 0.1 milliliters of concentrated sulfuric acid, 1.23 grams, 10.2 millimoles of N,N-dimethylaniline, and 10 milliliters of dry 1-butanol (dried over 3 Angstrom molecular sieves). The above mixture was brought to reflux at an oil bath temperature of about 126° C. under a nitrogen atmosphere. After 24 hours, the mixture was cooled to room temperature, and 2 milliliters triethylanime, 30 milliliters ether/methanol (1:1) were added to the solution mixture. The precipitated product, bis(4-dimethylaminophenyl)squaraine was separated by filtration with a medium sintered glass funnel, followed by washing with an ether/methanol (1:1) solution, this washing continuing until the filtrate is light blue. After vacuum drying, there resulted 0.59 grams (37 percent), of bis(4-dimethylaminophenyl)squaraine as identified by a comparison of its properties, including melting point, and infrared (IR) spectrum with identical data generated for the squaraine obtained from the reaction of N,N-dimethylaniline and squaric acid.

[Compound]

Name

bis(4-dimethylaminophenyl)squaraine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

squaraine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)[OH:2].[CH3:6][N:7]([CH3:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH2:15]([OH:19])CCC.CC[O:22][CH2:23][CH3:24].[CH3:25][OH:26]>>[CH3:6][N:7]([CH3:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:24]1([OH:2])[C:15](=[O:19])[C:25](=[O:26])[C:23]=1[OH:22] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

1.23 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)O

|

Step Two

[Compound]

|

Name

|

bis(4-dimethylaminophenyl)squaraine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

squaraine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC.CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

126 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Methyl squarate 0.64 grams, 5 millimoles, prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1533-1536 (1966) was placed in a 100 milliliter 3-neck flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitated product, bis(4-dimethylaminophenyl)squaraine was separated by filtration with a medium sintered glass funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with an ether/methanol (1:1) solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After vacuum drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

there resulted 0.59 grams (37 percent)

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(C1=CC=CC=C1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=C(C(=O)C1=O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |